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Compound of Interest

Compound Name: benzo[d][1,2,3]thiadiazol-4-aMine

CAS No.: 13599-80-9

Cat. No.: B3236022

Get Quote

Executive Summary & Chemical Context[1][2][3][4]
[5][6][7][8]
Benzo[d]thiadiazol-4-amine is a critical heterocyclic intermediate used extensively in the

synthesis of optoelectronic materials (OLEDs, solar cells) and fluorescent biological probes

(lipid droplet imaging). In pharmaceutical development, it serves as a scaffold for kinase

inhibitors and muscle relaxants (e.g., Tizanidine analogs).

Due to its primary amine functionality and aromatic core, this compound presents specific

analytical challenges:

Genotoxic Potential: As an electron-deficient aromatic amine, it must be monitored at trace

levels (ppm) in pharmaceutical drug substances to comply with ICH M7 guidelines.

Native Fluorescence: Unlike many primary amines requiring derivatization (e.g.,

OPA/FMOC), the benzothiadiazole core is natively fluorescent, offering a unique avenue for

high-sensitivity detection.
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This guide details two validated protocols: HPLC-FLD (Fluorescence Detection) for routine

process control and LC-MS/MS for ultra-trace genotoxic impurity analysis.

Physicochemical Profile
Understanding the molecule is the first step to robust method design.

Property Value / Characteristic Analytical Implication

Molecular Weight 151.19 g/mol
Target [M+H]⁺ = 152.2 in

ESI(+) MS.

LogP ~1.8 - 2.1
Retains well on C18 columns;

moderate water solubility.

pKa ~2.5 - 3.5 (Weak base)

The electron-withdrawing

thiadiazole ring reduces amine

basicity. Requires acidic

mobile phase (pH < 3) to

ensure full protonation and

sharp peak shape.

UV Max ~300 nm, ~410 nm

Dual absorption bands allow

UV detection, but visible

absorption (yellow color) is

distinctive.

Fluorescence Ex: ~420 nm / Em: ~540 nm

Critical Feature: Highly

solvatochromic. High quantum

yield allows LOQ in the

picogram range without

derivatization.

Analytical Workflow Visualization
The following diagram outlines the decision logic for selecting the appropriate quantification

strategy based on the analytical phase.
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Sample Matrix Input

Concentration Range?

High Conc. (>0.1%)
(Synthesis/Purity)

Process Control

Trace Impurity (<100 ppm)
(Drug Substance/Bio)

Safety Screen

Dilute in MeOH/ACN
Filter 0.22 µm

SPE or LLE Extraction
Enrichment Step

Method A: HPLC-UV/FLD
(Native Fluorescence)

Purity % & Yield

Method B: LC-MS/MS
(MRM Quantification)

ppm Quantification
(ICH M7 Compliance)

Click to download full resolution via product page

Figure 1: Decision matrix for selecting between HPLC-FLD and LC-MS/MS based on sensitivity

requirements.

Method A: HPLC-FLD (High Sensitivity Process
Control)
Rationale: Utilizing the native fluorescence of the benzothiadiazole core provides superior

selectivity over UV detection, eliminating interference from non-fluorescent reagents or

byproducts.
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Chromatographic Conditions[1][2][8][9][10][11]
System: HPLC with Fluorescence Detector (FLD) and PDA (optional).

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7).

Mobile Phase B: Acetonitrile (ACN).

Flow Rate: 1.0 mL/min.

Column Temp: 30°C.

Injection Vol: 5 - 10 µL.

Gradient Profile
Time (min) % A (Water/FA) % B (ACN) Phase

0.0 95 5 Equilibration

2.0 95 5 Load

12.0 10 90 Elution

15.0 10 90 Wash

15.1 95 5 Re-equilibration

20.0 95 5 End

Detection Parameters[1][8][12]
Fluorescence: Excitation: 410 nm | Emission: 530 nm (Green/Yellow region).

Note: Perform a 3D spectral scan on your specific detector as the Stokes shift is highly

solvent-dependent.

UV (Secondary): 305 nm (for mass balance of non-fluorescent impurities).
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Sample Preparation (Synthesis Powder)
Weigh 10.0 mg of sample into a 50 mL volumetric flask.

Dissolve in 10 mL DMSO (Critical: Acid salts may require DMSO; free base dissolves in

MeOH).

Sonicate for 10 mins.

Dilute to volume with Methanol.

Filter through 0.22 µm PTFE syringe filter.

Method B: LC-MS/MS (Trace Impurity Analysis)
Rationale: For quantifying benzo[d]thiadiazol-4-amine as a potential genotoxic impurity (PGI) in

drug substances, specificity is paramount. MRM (Multiple Reaction Monitoring) ensures no

matrix interference.

Mass Spectrometry Parameters (ESI+)[13]
Ion Source: Electrospray Ionization (Positive Mode).

Capillary Voltage: 3.5 kV.

Desolvation Temp: 400°C.

Precursor Ion:m/z 152.0 [M+H]⁺.

MRM Transitions:

Transition Type
Collision Energy
(eV)

Purpose

152.0 → 135.0 Quantifier 20
Loss of NH₃
(Characteristic of
primary amines)
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| 152.0 → 108.0 | Qualifier | 35 | Ring fragmentation/Loss of S |

Protocol Steps
Standard Preparation: Prepare a stock solution of authentic benzo[d]thiadiazol-4-amine at 1

mg/mL in DMSO.

Calibration Curve: Serially dilute in Mobile Phase A to range: 1.0 ng/mL to 1000 ng/mL (ppb

level).

Sample Prep: Dissolve Drug Substance (API) at 10 mg/mL in 50:50 Water:ACN.

System Suitability: Inject the 10 ng/mL standard 6 times. %RSD of area must be < 5.0%.

Validation & Troubleshooting
Performance Criteria (Method B)

Linearity (R²): > 0.995 over 1–1000 ng/mL range.

LOD (Limit of Detection): Typically ~0.2 ng/mL (S/N > 3).

LOQ (Limit of Quantification): ~1.0 ng/mL (S/N > 10).

Recovery: 85% - 115% (Spike recovery in API matrix).

Troubleshooting Guide
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Issue Probable Cause Corrective Action

Peak Tailing
Interaction of amine with

silanols.

Ensure mobile phase pH is <

3.0 (use Formic Acid). Increase

ionic strength (add 5mM

Ammonium Formate).

Low Fluorescence Signal Fluorescence quenching.

Avoid chlorinated solvents

(DCM/Chloroform) in sample

prep. Ensure Mobile Phase is

degassed (Oxygen quenches

fluorescence).

Carryover Adsorption to injector loop.

Use a needle wash of 50:50

MeOH:Water + 0.1% Formic

Acid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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